ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the bromobenzoyl and methoxypropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the triazatricyclo framework. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23BrN4O5 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl 6-(2-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H23BrN4O5/c1-3-35-25(33)18-15-17-21(27-20-11-6-7-12-29(20)24(17)32)30(13-8-14-34-2)22(18)28-23(31)16-9-4-5-10-19(16)26/h4-7,9-12,15H,3,8,13-14H2,1-2H3 |
InChI Key |
OHKLOBWVTDRKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)CCCOC |
Origin of Product |
United States |
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